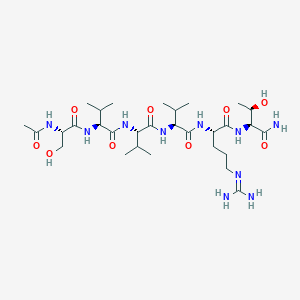

Ac-SVVVRT-NH2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C30H56N10O9 |

|---|---|

Molecular Weight |

700.8 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-5-(diaminomethylideneamino)pentanamide |

InChI |

InChI=1S/C30H56N10O9/c1-13(2)20(27(47)36-18(10-9-11-34-30(32)33)25(45)40-23(16(7)42)24(31)44)38-29(49)22(15(5)6)39-28(48)21(14(3)4)37-26(46)19(12-41)35-17(8)43/h13-16,18-23,41-42H,9-12H2,1-8H3,(H2,31,44)(H,35,43)(H,36,47)(H,37,46)(H,38,49)(H,39,48)(H,40,45)(H4,32,33,34)/t16-,18+,19+,20+,21+,22+,23+/m1/s1 |

InChI Key |

CUOVGJYWDCHHTD-JAAOUQFMSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)C)O |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)N)NC(=O)C(CO)NC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Therapeutic Potential of Ac-SVVVRT-NH2 in Metabolic Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide on the peptide Ac-SVVVRT-NH2 is based on publicly available data from commercial suppliers. As of the time of this writing, there are no peer-reviewed scientific publications detailing the discovery, validation, or mechanism of action of this specific peptide. Therefore, the experimental protocols described herein are representative methodologies for the cited assays and should not be construed as the exact protocols used to generate the supplier data.

Introduction: A Novel Modulator of PGC-1α

Metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease, represent a growing global health crisis. A key pathological feature of these conditions is a dysregulation of cellular energy metabolism. Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) has emerged as a master regulator of energy metabolism, making it a prime therapeutic target.[1][2] PGC-1α orchestrates mitochondrial biogenesis, fatty acid oxidation, and glucose homeostasis in response to various physiological stimuli.[1][3]

This compound is a novel synthetic peptide identified as a modulator of PGC-1α. While the primary research is not yet publicly available, data from suppliers indicate that this peptide can positively influence the expression and activity of PGC-1α, suggesting a potential therapeutic role in metabolic diseases. This guide will synthesize the available data on this compound and provide a broader context on the therapeutic relevance of PGC-1α modulation.

Quantitative Data Summary

The data available for this compound indicates its activity in relevant cell-based assays. The following tables summarize the reported quantitative effects.

Table 1: Effect of this compound on PGC-1α Promoter Activity

| Cell Line | Treatment Concentration | Treatment Duration | Outcome |

| HepG2 | 0.5 mg/mL | 24 hours | 114% activity of the human PGC-1α promoter |

Table 2: Effect of this compound on PGC-1α mRNA Expression and Lipid Accumulation

| Cell Type | Treatment Concentration | Treatment Duration | Outcome |

| Subcutaneous Human Adipocytes | 0.1 mg/mL | 10 days | 125% increase in PGC-1α mRNA |

| Subcutaneous Human Adipocytes | 0.1 mg/mL | 10 days | 128% increase in intracellular lipid accumulation |

Potential Signaling Pathways of this compound

Given that this compound modulates PGC-1α, its mechanism of action is likely intertwined with the established PGC-1α signaling network. PGC-1α integrates signals from various upstream pathways, such as those activated by exercise, cold, and fasting, to control a wide array of downstream metabolic genes.[4]

Upstream Regulation of PGC-1α

This compound may influence one of the key upstream kinases that activate PGC-1α, such as AMP-activated protein kinase (AMPK) or p38 MAPK.[5] Activation of these kinases by physiological stress (e.g., low energy levels) leads to the phosphorylation and subsequent activation of PGC-1α.

Downstream Effects of PGC-1α Activation

Once activated, PGC-1α co-activates several transcription factors, including Nuclear Respiratory Factors (NRF-1, NRF-2) and Estrogen-Related Receptor alpha (ERRα).[1] This leads to the transcription of genes involved in mitochondrial biogenesis and function. Furthermore, PGC-1α partners with PPARα to drive fatty acid oxidation and with HNF4α and FOXO1 to promote gluconeogenesis in the liver.[3][6]

Experimental Protocols (Representative)

The following are generalized protocols for the assays mentioned in the supplier data for this compound.

PGC-1α Promoter Activity Assay

This assay measures the ability of a compound to activate the transcription of a reporter gene (e.g., luciferase) under the control of the PGC-1α promoter.

-

Cell Culture and Transfection: HepG2 cells are cultured in appropriate media. Cells are then co-transfected with a plasmid containing the human PGC-1α promoter region upstream of a firefly luciferase reporter gene and a control plasmid (e.g., Renilla luciferase) for normalization.[7]

-

Treatment: Post-transfection, cells are treated with various concentrations of this compound (e.g., 0.5 mg/mL) or a vehicle control for a specified duration (e.g., 24 hours).

-

Luciferase Assay: Cells are lysed, and luciferase activity is measured using a luminometer according to the manufacturer's instructions (e.g., Dual-Luciferase® Reporter Assay System).

-

Data Analysis: Firefly luciferase activity is normalized to Renilla luciferase activity. The fold change in promoter activity is calculated relative to the vehicle-treated control cells.

Quantification of PGC-1α mRNA (RT-qPCR)

This protocol is used to measure the relative abundance of PGC-1α messenger RNA in cells after treatment.

-

Cell Culture and Treatment: Differentiated subcutaneous human adipocytes are treated with this compound (e.g., 0.1 mg/mL) or vehicle for a specified period (e.g., 10 days).

-

RNA Isolation: Total RNA is extracted from the cells using a suitable method (e.g., TRIzol reagent or a column-based kit).[8]

-

cDNA Synthesis: The isolated RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.[8]

-

Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific for PGC-1α and one or more stable housekeeping genes (e.g., ACTB, GAPDH) for normalization.[9]

-

Data Analysis: The relative expression of PGC-1α mRNA is calculated using the ΔΔCt method, normalized to the housekeeping gene(s), and expressed as a fold change compared to the vehicle control.[9]

Intracellular Lipid Accumulation Assay (Oil Red O Staining)

This method is used to visualize and quantify neutral lipids within cultured cells.

-

Cell Culture and Treatment: Differentiated subcutaneous human adipocytes are treated with this compound (e.g., 0.1 mg/mL) or vehicle for 10 days.

-

Fixation: Cells are washed with PBS and fixed with a 10% formalin solution.[10]

-

Staining: The fixed cells are washed and then stained with a working solution of Oil Red O, a fat-soluble dye that stains neutral triglycerides and lipids red.[11][12]

-

Washing and Counterstaining: Excess stain is washed away, and nuclei can be counterstained with hematoxylin.[10][12]

-

Quantification: The stained lipid droplets can be visualized by microscopy. For quantification, the stain is eluted from the cells with isopropanol, and the absorbance is measured with a spectrophotometer (e.g., at 492 nm).[10]

Therapeutic Potential in Metabolic Diseases

Modulation of PGC-1α activity holds significant promise for the treatment of metabolic diseases. By activating PGC-1α, a peptide like this compound could potentially:

-

Improve Insulin Sensitivity: By promoting mitochondrial biogenesis and a more oxidative muscle fiber type, PGC-1α activation can enhance glucose uptake and utilization in skeletal muscle, a key factor in improving systemic insulin sensitivity.

-

Combat Obesity: PGC-1α drives adaptive thermogenesis in brown adipose tissue and the "browning" of white adipose tissue, increasing energy expenditure.[3] This makes it an attractive target for anti-obesity therapies.

-

Ameliorate Hepatic Steatosis: In the liver, PGC-1α stimulates fatty acid β-oxidation.[6] By increasing the liver's capacity to burn fat, PGC-1α activators could help reduce the lipid accumulation characteristic of non-alcoholic fatty liver disease.

-

Protect Against Oxidative Stress: PGC-1α regulates the expression of numerous antioxidant genes, helping to protect cells from the oxidative stress that is a common feature of metabolic diseases.[1]

The reported increase in PGC-1α mRNA and promoter activity by this compound suggests it could engage these therapeutic pathways. However, the concurrent observation of increased intracellular lipid accumulation in adipocytes warrants further investigation to understand the full context of this effect and its implications for adipocyte function and whole-body metabolism.

Conclusion and Future Directions

This compound is a novel peptide that modulates PGC-1α, a central regulator of metabolism. The preliminary data suggests it can enhance PGC-1α expression and activity. Based on the well-established role of PGC-1α, this peptide has theoretical therapeutic potential for a range of metabolic diseases.

Critical next steps for the development of this compound will be:

-

Publication of Primary Research: Detailed, peer-reviewed studies are necessary to validate the initial findings and fully characterize the peptide's mechanism of action.

-

In Vivo Studies: Preclinical studies in animal models of obesity, diabetes, and fatty liver disease are required to assess the efficacy, safety, and pharmacokinetic profile of this compound.

-

Mechanism of Lipid Accumulation: Further research is needed to elucidate why a PGC-1α activator would increase lipid accumulation in adipocytes and whether this represents a beneficial enhancement of storage capacity or a potentially adverse effect.

References

- 1. PGC-1α, Inflammation, and Oxidative Stress: An Integrative View in Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. PGC-1 coactivators in the control of energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. academic.oup.com [academic.oup.com]

- 6. mdpi.com [mdpi.com]

- 7. Functional interaction of regulatory factors with the Pgc-1α promoter in response to exercise by in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Functional effects of muscle PGC-1alpha in aged animals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exercise- and Cold-Induced Human PGC-1α mRNA Isoform Specific Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. Procedures for the staining of lipid droplets with Oil Red O [protocols.io]

- 12. sigmaaldrich.com [sigmaaldrich.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Role of Angiotensin II in Regulating Gene Expression

Introduction

Angiotensin II (Ang II) is the primary effector peptide of the renin-angiotensin system (RAS) and plays a critical role in cardiovascular physiology and pathophysiology.[1] It is an octapeptide hormone that regulates blood pressure and is a key factor in the development of hypertension, cardiovascular remodeling, and end-organ damage.[1][2] Ang II exerts its effects by binding to two main G-protein coupled receptors, the Angiotensin II Type 1 Receptor (AT1R) and the Angiotensin II Type 2 Receptor (AT2R).[3][4] The majority of the well-known physiological and pathological effects of Ang II are mediated by the AT1R.[1] This guide will provide a detailed overview of the signaling pathways activated by Angiotensin II and its subsequent role in the regulation of gene expression, supported by quantitative data and detailed experimental protocols.

Angiotensin II Signaling Pathways

Angiotensin II binding to its receptors initiates a cascade of intracellular signaling events that ultimately lead to changes in gene expression. The primary signaling pathways are detailed below.

AT1 Receptor Signaling

The AT1R is coupled to several heterotrimeric G proteins, including Gq/11, G12/13, and Gi.[1] Activation of these G proteins leads to the stimulation of multiple downstream signaling pathways:

-

Phospholipase C (PLC) Pathway: Activation of Gq/11 stimulates PLC, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).[4]

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: Ang II is a potent activator of the MAPK family, including Extracellular signal-Regulated Kinases (ERK1/2), c-Jun N-terminal Kinases (JNK), and p38 MAPK.[2][4] These kinases are involved in regulating cellular processes such as proliferation, differentiation, and apoptosis.[2]

-

JAK/STAT Pathway: The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is also activated by Ang II.[4][5] This pathway is crucial for the transcription of genes involved in inflammation and immune responses.

-

Reactive Oxygen Species (ROS) Production: Ang II stimulates the production of ROS through the activation of NAD(P)H oxidases.[2] ROS can act as second messengers to modulate the activity of various signaling molecules, including kinases and phosphatases.[2]

AT1 Receptor Signaling Pathway.

AT2 Receptor Signaling

The AT2R signaling pathway is less characterized than that of the AT1R, but it is known to often counteract the effects of AT1R activation.[3] A novel signaling mechanism for the AT2R has been described, involving the transcription factor promyelocytic zinc finger protein (PLZF).[3] Upon Ang II stimulation, the AT2R and PLZF co-localize and internalize, leading to the translocation of PLZF to the nucleus.[3] In the nucleus, PLZF activates the transcription of the p85α catalytic subunit of PI3K, which is involved in protein synthesis.[3]

AT2 Receptor Signaling Pathway.

Quantitative Data on Angiotensin II-Regulated Gene Expression

Studies using microarray and real-time RT-PCR have identified a number of genes that are regulated by Angiotensin II in various cell types. The following table summarizes the fold changes in mRNA levels of Ang II-modulated transcription regulatory genes in H295R human adrenocortical cells.[6]

| Gene Symbol | Gene Name | Fold Change (Microarray) | Fold Change (Real-time RT-PCR) |

| NR4A2 | Nuclear receptor subfamily 4 group A member 2 | 11.2 | 10.5 |

| NR4A1 | Nuclear receptor subfamily 4 group A member 1 | 8.9 | 9.8 |

| NFIL3 | Nuclear factor, interleukin 3 regulated | 5.4 | 6.2 |

| BHLHB2 | Basic helix-loop-helix family, member e40 | 3.8 | 4.1 |

| PER1 | Period circadian protein homolog 1 | 3.5 | 3.9 |

| BTG2 | BTG anti-proliferation factor 2 | 3.2 | 3.5 |

| MITF | Melanogenesis associated transcription factor | 2.9 | 3.1 |

| ZFP295 | Zinc finger protein 295 | 2.5 | 2.8 |

| VDR | Vitamin D (1,25- dihydroxyvitamin D3) receptor | 2.3 | 2.6 |

| HMGA1 | High mobility group AT-hook 1 | 2.1 | 2.4 |

| BCL11B | BAF chromatin remodeling complex subunit | -2.2 | -2.5 |

| SIX2 | SIX homeobox 2 | -2.6 | -2.9 |

Experimental Protocols

Cell Culture and Angiotensin II Treatment

A variety of cell lines are used to study the effects of Angiotensin II, including vascular smooth muscle cells (VSMCs), H9c2 cardiomyocytes, and human adrenocortical H295R cells.[7][8][9]

-

Cell Culture: Cells are typically grown in appropriate media, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics.[7] Cultures are maintained in a humidified incubator at 37°C with 5% CO2.[10]

-

Angiotensin II Treatment: For experiments, cells are often made quiescent by serum starvation for 24-48 hours.[7] Angiotensin II is then added to the culture medium at concentrations ranging from 1 nM to 1 µM for various time points, typically from 30 minutes to 48 hours, depending on the specific endpoint being measured.[8][9][11]

RNA Extraction and Quantitative Real-Time PCR (qPCR)

To quantify changes in gene expression, total RNA is extracted from cells, reverse transcribed into cDNA, and then subjected to qPCR.

-

RNA Extraction: Total RNA can be extracted using commercially available kits or reagents like TRIzol, following the manufacturer's instructions.[12]

-

cDNA Synthesis: cDNA is synthesized from total RNA using a reverse transcription kit.[12]

-

qPCR: qPCR is performed using a real-time PCR system with SYBR Green or TaqMan probes to detect and quantify the amplification of the target genes.[12][13] The relative expression of the target genes is typically normalized to a stable housekeeping gene, such as GAPDH or ACTB.[13][14] The comparative threshold cycle (2-ΔΔCt) method is commonly used to calculate the fold change in gene expression.[15]

Experimental Workflow for qPCR.

Western Blot Analysis

Western blotting is used to detect and quantify changes in protein expression and the phosphorylation status of signaling proteins.

-

Protein Extraction: Cells are lysed in a buffer containing detergents and protease/phosphatase inhibitors to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a method such as the Bradford assay.[16]

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.[12][16]

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the protein of interest.[16] This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorophore.[16]

-

Detection: The protein bands are visualized using chemiluminescence or fluorescence imaging systems.[12][16] The band intensity is quantified using densitometry software and is often normalized to a loading control protein like GAPDH or β-actin.

Experimental Workflow for Western Blot.

Angiotensin II is a multifaceted peptide that exerts profound effects on gene expression through the activation of a complex network of signaling pathways. Understanding these mechanisms is crucial for the development of therapeutic strategies targeting the renin-angiotensin system in cardiovascular and other diseases. The experimental protocols outlined in this guide provide a foundation for researchers to investigate the intricate role of Angiotensin II in cellular and molecular processes.

References

- 1. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. embopress.org [embopress.org]

- 4. Angiotensin II Regulation of Adrenocortical Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. journals.physiology.org [journals.physiology.org]

- 7. ahajournals.org [ahajournals.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Angiotensin II early regulated genes in H295R human adrenocortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Angiotensin II Increases Cancer Stem Cell-like Phenotype in Lung Cancer Cells | Anticancer Research [ar.iiarjournals.org]

- 11. Influence of Angiotensin II on cell viability and apoptosis in rat renal proximal tubular epithelial cells in in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Angiotensin converting enzyme 2 gene expression and markers of oxidative stress are correlated with disease severity in patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. Long-Term Angiotensin II Infusion Induces Oxidative and Endoplasmic Reticulum Stress and Modulates Na+ Transporters Through the Nephron - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 2.5. Western blot analysis [bio-protocol.org]

Hypothetical Technical Whitepaper: Discovery and Initial Characterization of Ac-SVVVRT-NH2

Disclaimer: The following technical guide is a hypothetical document created for illustrative purposes. The peptide Ac-SVVVRT-NH2 is not a known, publicly documented compound, and the data, experimental protocols, and biological context presented herein are fictional and based on standard methodologies for peptide discovery and characterization.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of novel bioactive peptides offers significant therapeutic potential across a spectrum of diseases. This whitepaper details the discovery and initial characterization of a novel N-terminally acetylated and C-terminally amidated hexapeptide, designated this compound. This peptide was identified through a targeted in-silico screening approach aimed at discovering modulators of the (hypothetical) inflammatory kinase, Kinase-X. The presence of multiple hydrophobic valine residues, flanked by polar serine and threonine and a positively charged arginine, suggested a unique binding potential. This document outlines the synthesis, purification, and initial biophysical and in-vitro characterization of this compound.

Synthesis and Purification

This compound was synthesized using standard solid-phase peptide synthesis (SPPS) on a Rink Amide resin, followed by purification and characterization.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS):

-

Resin Swelling: Rink Amide resin was swelled in dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group was removed from the resin using 20% piperidine in DMF for 20 minutes.

-

Amino Acid Coupling: The appropriate Fmoc-protected amino acid was activated with HBTU/HOBt in the presence of DIPEA and coupled to the resin for 2 hours. Coupling efficiency was monitored using a Kaiser test.

-

Chain Elongation: Steps 2 and 3 were repeated for each amino acid in the sequence (Thr, Arg, Val, Val, Val, Ser).

-

N-terminal Acetylation: Following the final deprotection, the N-terminus was acetylated using a solution of acetic anhydride and DIPEA in DMF.

-

Cleavage and Deprotection: The peptide was cleaved from the resin, and side-chain protecting groups were removed using a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water for 3 hours.

-

Precipitation and Lyophilization: The cleaved peptide was precipitated in cold diethyl ether, centrifuged, and the pellet was lyophilized.

High-Performance Liquid Chromatography (HPLC) Purification:

-

System: A reverse-phase C18 column was used.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes was used for elution.

-

Detection: Elution was monitored at 220 nm.

-

Fraction Collection: Fractions corresponding to the major peak were collected, pooled, and lyophilized.

Physicochemical Characterization

The purified peptide was characterized to confirm its identity and purity.

Data Presentation

| Parameter | Result |

| Purity (by analytical HPLC) | >98% |

| Molecular Weight (Calculated) | 715.9 g/mol |

| Molecular Weight (Observed, ESI-MS) | 716.5 [M+H]⁺ |

In-Vitro Biological Activity

The biological activity of this compound was assessed using a hypothetical in-vitro kinase inhibition assay against its intended target, Kinase-X.

Experimental Protocols

Kinase-X Inhibition Assay:

-

Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was used to measure the phosphorylation of a substrate peptide by Kinase-X.

-

Reaction Components: Recombinant human Kinase-X, a biotinylated substrate peptide, and ATP were used.

-

Procedure:

-

This compound was serially diluted in assay buffer.

-

The peptide dilutions were incubated with Kinase-X for 15 minutes.

-

The kinase reaction was initiated by adding the substrate peptide and ATP.

-

The reaction was allowed to proceed for 60 minutes at room temperature.

-

The reaction was stopped, and a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin were added.

-

After a 30-minute incubation, the TR-FRET signal was read on a plate reader.

-

-

Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curve.

Data Presentation

| Assay | Result |

| Kinase-X Inhibition (IC50) | 15.2 µM |

Visualizations

Hypothetical Signaling Pathway

Caption: Inhibition of the Kinase-X pathway by this compound.

Experimental Workflow

Methodological & Application

Application Notes and Protocols for Ac-SVVVRT-NH2 in HepG2 Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human hepatocellular carcinoma cell line, HepG2, is a widely utilized in vitro model in liver cancer research and drug discovery.[1][2] These epithelial-like cells retain many differentiated hepatic functions, making them a suitable system for studying hepatotoxicity, drug metabolism, and the efficacy of potential anticancer agents.[1][2] Ac-SVVVRT-NH2 is a novel synthetic peptide being investigated for its potential therapeutic properties. These application notes provide a comprehensive guide for the initial characterization of this compound's effects on the HepG2 cell line, with detailed protocols for assessing its impact on cell viability, apoptosis, and potential mechanisms of action.

General Guidelines for Handling HepG2 Cells

HepG2 cells are adherent and grow in clusters. Proper cell culture technique is crucial for reproducible results.

-

Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 0.1 mM non-essential amino acids, and 1.0 mM sodium pyruvate.[3]

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Passage sub-confluent cultures (70-80% confluency). Rinse with a sterile phosphate-buffered saline (PBS) and detach cells using a trypsin-EDTA solution.

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol determines the effect of this compound on the metabolic activity of HepG2 cells, which is an indicator of cell viability.

Materials:

-

HepG2 cells

-

Complete growth medium

-

This compound peptide stock solution (dissolved in a suitable solvent, e.g., sterile water or DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed HepG2 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium and incubate for 24 hours.[4]

-

Prepare serial dilutions of this compound in complete growth medium.

-

After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include wells with medium only (blank) and cells with medium but no peptide (negative control).

-

Incubate the plate for 24, 48, or 72 hours.

-

Following incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Data Presentation:

The results can be summarized in a table to determine the IC50 value (the concentration of peptide that inhibits 50% of cell growth).

| Concentration of this compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |

| 0 (Control) | 1.25 | 0.08 | 100 |

| 10 | 1.18 | 0.06 | 94.4 |

| 25 | 0.95 | 0.05 | 76.0 |

| 50 | 0.63 | 0.04 | 50.4 |

| 100 | 0.31 | 0.03 | 24.8 |

| 200 | 0.15 | 0.02 | 12.0 |

Protocol 2: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

HepG2 cells

-

6-well cell culture plates

-

This compound peptide

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed HepG2 cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to attach overnight.[6]

-

Treat the cells with this compound at the determined IC50 concentration and a lower concentration for 24 hours.[7]

-

Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X binding buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.[8][9]

-

Analyze the stained cells by flow cytometry within one hour.

Data Presentation:

The quantitative data from the flow cytometry analysis should be presented in a clear, tabular format.

| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |

| Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.5 ± 0.1 |

| This compound (25 µM) | 70.8 ± 3.5 | 15.3 ± 1.2 | 4.1 ± 0.6 | 9.8 ± 1.0 |

| This compound (50 µM) | 45.1 ± 2.8 | 35.6 ± 2.5 | 12.7 ± 1.8 | 6.6 ± 0.9 |

Visualizations

Experimental Workflow

Caption: Workflow for characterizing a novel peptide in HepG2 cells.

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

Caption: Potential intrinsic apoptosis pathway activated by this compound.

Logical Relationship for Cytoprotective vs. Cytotoxic Effects

References

- 1. invivogen.com [invivogen.com]

- 2. HepG2 Cells [cytion.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Induction of apoptosis in human liver carcinoma HepG2 cell line by 5-allyl-7-gen-difluoromethylenechrysin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Analysis of CsA-Induced Hepatotoxicity in HepG2 Cell Line: Oxidative Stress and α2 and β1 Integrin Subunits Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessment of Chemopreventive Potential of the Plant Extracts against Liver Cancer Using HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Evaluation of Apoptotic Gene Expression in Hepatoma Cell Line (HepG2) Following Nisin Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Western blot protocol for detecting PGC-1α after Ac-SVVVRT-NH2 treatment

Topic: Western Blot Protocol for Detecting PGC-1α after Ac-SVVVRT-NH2 Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction

Peroxisome proliferator-activated receptor-gamma coactivator-1α (PGC-1α) is a transcriptional coactivator that serves as a master regulator of mitochondrial biogenesis and cellular energy metabolism.[1][2][3][4] Its activity is crucial in tissues with high energy demand such as skeletal muscle, heart, and brown adipose tissue.[2][5] PGC-1α integrates signals from various pathways to control gene expression related to mitochondrial respiration, fatty acid oxidation, and glucose metabolism.[3][6] Dysregulation of PGC-1α has been implicated in several metabolic diseases, including obesity, type 2 diabetes, and neurodegenerative disorders, making it an attractive therapeutic target.[3][4]

This document provides a detailed protocol for treating cells with the synthetic peptide this compound and subsequently detecting changes in PGC-1α protein levels using Western blotting. The protocol is designed to enable researchers to investigate the potential of this novel peptide to modulate PGC-1α expression.

Experimental Protocols

Part 1: Cell Culture and Peptide Treatment

This protocol is a general guideline and should be optimized for the specific cell line being used.

-

Cell Seeding:

-

Culture cells in appropriate growth medium until they reach 70-80% confluency.

-

Seed cells into 6-well plates at a density that will allow them to reach 80-90% confluency at the time of harvesting.

-

-

Peptide Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

-

Further dilute the stock solution in cell culture medium to achieve the desired final concentrations for treatment. It is recommended to test a range of concentrations (e.g., 1 µM, 10 µM, 50 µM) and time points (e.g., 6h, 12h, 24h) to determine the optimal experimental conditions.

-

-

Cell Treatment:

-

Remove the growth medium from the wells.

-

Add the medium containing the different concentrations of this compound to the respective wells.

-

Include a vehicle control group (medium with the same concentration of the solvent used for the peptide stock).

-

Incubate the cells for the desired time points.

-

Part 2: Protein Extraction

-

Cell Lysis:

-

After treatment, place the 6-well plates on ice.

-

Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

-

Lysate Clarification:

-

Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (containing the protein extract) to a new pre-chilled tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each sample using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

-

Part 3: Western Blotting for PGC-1α

-

Sample Preparation:

-

Based on the protein quantification, dilute the protein samples to the same concentration with lysis buffer and 4x Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

-

SDS-PAGE:

-

Load 30-40 µg of total protein per lane onto a 7.5% or 10% SDS-polyacrylamide gel.

-

Include a pre-stained protein ladder to monitor protein separation and molecular weight.

-

Run the gel at a constant voltage until the dye front reaches the bottom. The expected molecular weight of PGC-1α is approximately 90-110 kDa.[6]

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Confirm successful transfer by staining the membrane with Ponceau S.

-

-

Immunoblotting:

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for PGC-1α (e.g., from Novus Biologicals or Cell Signaling Technology) diluted in the blocking buffer.[7] The incubation should be carried out overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody) diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Wash the membrane again three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) detection reagent to the membrane according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

Perform densitometric analysis of the bands using appropriate software. Normalize the PGC-1α band intensity to a loading control protein (e.g., β-actin or GAPDH) to account for variations in protein loading.

-

Data Presentation

The quantitative data from the Western blot analysis can be summarized in the following table for clear comparison.

| Treatment Group | Concentration | PGC-1α Expression (Normalized to Loading Control) | Fold Change vs. Vehicle |

| Vehicle Control | - | 1.00 ± 0.12 | 1.0 |

| This compound | 1 µM | 1.25 ± 0.15 | 1.25 |

| This compound | 10 µM | 1.80 ± 0.21 | 1.80 |

| This compound | 50 µM | 2.50 ± 0.30 | 2.50 |

| Positive Control | - | 3.10 ± 0.25 | 3.10 |

Note: The data presented in this table are for illustrative purposes only and will vary depending on the experimental results.

Visualizations

Experimental Workflow

Caption: Workflow for Western blot analysis of PGC-1α.

PGC-1α Signaling Pathway

Caption: Simplified PGC-1α signaling pathway.

References

- 1. Role of PGC-1α signaling in skeletal muscle health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of PGC-1α signaling in skeletal muscle health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PGC-1alpha: a key regulator of energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [The regulatory effect and mechanism of PGC-1α on mitochondrial function] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mitochondrial regulator PGC-1a—Modulating the modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Optimized Immunoblotting Protocol for Accurate Detection of Endogenous PGC-1α Isoforms in Various Rodent Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PGC1A Antibody (3G6) | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols for In Vivo Delivery of Ac-SVVVRT-NH2

These application notes provide a comprehensive overview of potential in vivo delivery methods for the synthetic peptide Ac-SVVVRT-NH2, tailored for researchers, scientists, and professionals in drug development. The following sections detail various administration routes and formulation strategies, complete with experimental protocols and comparative data.

Introduction to this compound and In Vivo Delivery Challenges

This compound is a synthetic peptide with potential therapeutic applications. However, like many peptides, its in vivo delivery is often hampered by poor stability, rapid clearance, and low bioavailability. The primary challenges include enzymatic degradation by proteases and peptidases, renal clearance, and poor penetration across biological membranes. To overcome these obstacles, various delivery strategies can be employed to protect the peptide and enhance its therapeutic efficacy.

Parenteral Administration Routes

Parenteral administration is a common method for delivering peptides directly into the systemic circulation, bypassing the gastrointestinal tract's degradative environment. The choice of route depends on the desired pharmacokinetic profile and the target tissue.

Intravenous (IV) Injection

Intravenous injection ensures immediate and complete bioavailability of this compound. This method is suitable for initial efficacy studies and for determining the peptide's intrinsic activity.

Experimental Protocol: Intravenous (IV) Injection in Mice

-

Preparation of Dosing Solution:

-

Dissolve this compound in sterile, pyrogen-free saline (0.9% NaCl) or phosphate-buffered saline (PBS) to the desired concentration (e.g., 1 mg/mL).

-

Ensure complete dissolution and filter the solution through a 0.22 µm sterile filter.

-

Store the solution at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage.

-

-

Animal Handling and Dosing:

-

Use appropriate animal models (e.g., BALB/c or C57BL/6 mice, 6-8 weeks old).

-

Warm the animal under a heat lamp to dilate the lateral tail veins.

-

Place the mouse in a restraining device.

-

Swab the tail with 70% ethanol.

-

Using a 27-30 gauge needle attached to a 1 mL syringe, slowly inject the desired volume of the peptide solution (typically 100-200 µL) into one of the lateral tail veins.

-

Monitor the animal for any immediate adverse reactions.

-

-

Post-Administration Monitoring:

-

Return the animal to its cage and monitor for signs of distress.

-

Collect blood samples at predetermined time points (e.g., 5, 15, 30, 60, 120 minutes) via retro-orbital or submandibular bleeding to determine the pharmacokinetic profile.

-

Monitor relevant pharmacodynamic markers or therapeutic outcomes according to the study design.

-

Subcutaneous (SC) Injection

Subcutaneous injection provides a slower and more sustained release of the peptide compared to IV injection, which can be advantageous for maintaining therapeutic concentrations over a longer period.

Experimental Protocol: Subcutaneous (SC) Injection in Mice

-

Preparation of Dosing Solution: Prepare the this compound solution as described for IV injection.

-

Animal Handling and Dosing:

-

Gently scruff the mouse to lift a fold of skin on its back, typically between the shoulder blades.

-

Insert a 25-27 gauge needle into the base of the skin tent, parallel to the spine.

-

Inject the desired volume of the peptide solution (typically 100-200 µL) into the subcutaneous space.

-

Withdraw the needle and gently pinch the injection site to prevent leakage.

-

-

Post-Administration Monitoring: Monitor the animal and collect samples as described for IV injection, adjusting the time points to capture the slower absorption profile (e.g., 0.5, 1, 2, 4, 8, 24 hours).

Intraperitoneal (IP) Injection

Intraperitoneal injection is another common route for systemic administration in preclinical studies, offering a larger surface area for absorption than SC injection.

Experimental Protocol: Intraperitoneal (IP) Injection in Mice

-

Preparation of Dosing Solution: Prepare the this compound solution as described for IV injection.

-

Animal Handling and Dosing:

-

Securely hold the mouse and tilt it slightly downwards to allow the abdominal organs to shift away from the injection site.

-

Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or major blood vessels.

-

Aspirate briefly to ensure no fluid or blood is drawn, indicating correct placement in the peritoneal cavity.

-

Inject the desired volume of the peptide solution (typically 100-200 µL).

-

-

Post-Administration Monitoring: Monitor the animal and collect samples as described for SC injection.

Advanced Formulation Strategies

To improve the in vivo performance of this compound, advanced formulation strategies can be employed to protect it from degradation and prolong its circulation time.

Liposomal Encapsulation

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. Encapsulating this compound in liposomes can protect it from enzymatic degradation and facilitate its delivery to target tissues.

Experimental Protocol: Preparation and Administration of Liposomal this compound

-

Liposome Preparation (Thin-Film Hydration Method):

-

Dissolve lipids (e.g., DSPC, cholesterol, and DSPE-PEG2000 in a molar ratio of 55:40:5) in a suitable organic solvent (e.g., chloroform/methanol mixture).

-

Create a thin lipid film by evaporating the solvent under reduced pressure using a rotary evaporator.

-

Hydrate the lipid film with an aqueous solution of this compound in PBS by vortexing or sonication.

-

To achieve a uniform size, subject the liposome suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

-

Remove unencapsulated peptide by dialysis or size exclusion chromatography.

-

-

Characterization:

-

Determine the particle size and zeta potential using dynamic light scattering (DLS).

-

Quantify the encapsulation efficiency using a suitable analytical method (e.g., HPLC) after disrupting the liposomes with a detergent.

-

-

In Vivo Administration: Administer the liposomal formulation via IV, SC, or IP injection as described in the previous section.

PEGylation

PEGylation involves the covalent attachment of polyethylene glycol (PEG) chains to the peptide. This increases the hydrodynamic radius of the peptide, reducing renal clearance and shielding it from proteolytic enzymes.

Experimental Protocol: PEGylation of this compound

-

Conjugation Reaction:

-

Select a reactive PEG derivative (e.g., NHS-PEG) that can react with a functional group on this compound (e.g., the N-terminal amine).

-

Dissolve this compound and the activated PEG in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Mix the reactants at a specific molar ratio (e.g., 1:1.5 peptide to PEG) and allow the reaction to proceed at room temperature or 4°C for a defined period (e.g., 2-24 hours).

-

-

Purification and Characterization:

-

Purify the PEGylated peptide from unreacted PEG and peptide using size exclusion or ion-exchange chromatography.

-

Characterize the conjugate using techniques such as SDS-PAGE, MALDI-TOF mass spectrometry, and HPLC to confirm successful PEGylation and purity.

-

-

In Vivo Administration: Prepare a dosing solution of the purified PEGylated this compound and administer it following the protocols for parenteral injection.

Quantitative Data Summary

The following tables summarize hypothetical but representative pharmacokinetic and efficacy data for different delivery methods of this compound.

Table 1: Pharmacokinetic Parameters of this compound with Different Delivery Methods in Mice

| Delivery Method | Dosing Route | Half-life (t½) (hours) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) |

| Free Peptide | IV | 0.5 | 1500 | 800 | 100 |

| Free Peptide | SC | 1.2 | 450 | 600 | 75 |

| Free Peptide | IP | 1.0 | 600 | 680 | 85 |

| Liposomal Encapsulation | IV | 8.5 | 1200 | 4500 | 100 |

| PEGylated Peptide | IV | 12.0 | 1000 | 6200 | 100 |

Table 2: Comparative Efficacy in a Tumor Xenograft Model in Mice

| Treatment Group | Dosing Regimen | Tumor Volume Reduction (%) |

| Vehicle Control | 100 µL Saline, IV, q3d | 0 |

| Free Peptide | 10 mg/kg, IV, q3d | 25 |

| Liposomal Encapsulation | 10 mg/kg, IV, q3d | 55 |

| PEGylated Peptide | 10 mg/kg, IV, q3d | 65 |

Visualizations

The following diagrams illustrate the experimental workflows and concepts described in these application notes.

Caption: General workflow for in vivo studies of this compound.

Caption: Advanced formulation strategies to enhance peptide delivery.

Caption: Hypothetical signaling pathway initiated by this compound.

Application Notes: Immunofluorescence Staining for PGC-1α Nuclear Translocation Induced by Ac-SVVVRT-NH2

Introduction

Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) is a master transcriptional co-regulator that plays a pivotal role in orchestrating cellular energy metabolism, mitochondrial biogenesis, and adaptive thermogenesis.[1][2] Its activity is tightly controlled by its subcellular localization. In a basal state, PGC-1α is predominantly found in the cytoplasm. Upon activation by various stimuli, such as exercise, nutrient deprivation, or oxidative stress, PGC-1α translocates to the nucleus.[3][4] In the nucleus, it co-activates a suite of transcription factors, including Nuclear Respiratory Factors (NRF1/2) and Estrogen-Related Receptor α (ERRα), to drive the expression of genes involved in mitochondrial function.[4][5][6] Therefore, visualizing the nuclear translocation of PGC-1α is a key method for assessing its activation.

These application notes provide a detailed protocol for utilizing immunofluorescence (IF) microscopy to detect and quantify the translocation of PGC-1α from the cytoplasm to the nucleus in cultured cells treated with the novel synthetic peptide, Ac-SVVVRT-NH2, a putative modulator of the PGC-1α signaling pathway.

Principle of the Assay

The assay is based on indirect immunofluorescence. Cells are cultured on glass coverslips, treated with this compound, and then fixed to preserve cellular structure. A permeabilization step allows antibodies to access intracellular antigens. A primary antibody specific to PGC-1α is introduced, followed by a fluorophore-conjugated secondary antibody that binds to the primary antibody. A nuclear counterstain, such as DAPI, is used to visualize the cell nucleus. The subcellular localization of PGC-1α is then determined by fluorescence microscopy, where an increase in the co-localization of the PGC-1α signal with the nuclear stain indicates translocation and activation.

Signaling and Experimental Diagrams

A key pathway for PGC-1α activation involves its phosphorylation by AMP-activated protein kinase (AMPK) and p38 MAPK, and its deacetylation by SIRT1, which promote its nuclear import and activity.[4][6][7] Conversely, phosphorylation by kinases like Akt and GSK3β can inhibit PGC-1α.[5][6] The peptide this compound is investigated here as a potential activator within this network.

Experimental Protocols

Materials and Reagents

-

Cell Line: A suitable cell line (e.g., C2C12 myoblasts, HeLa, HEK293).

-

Culture Medium: As recommended for the chosen cell line (e.g., DMEM, 10% FBS, 1% Penicillin-Streptomycin).

-

Peptide: this compound (lyophilized). Reconstitute in sterile water or DMSO.

-

Positive Control: PGC-1α activator, e.g., ZLN005 (10 µM).[1]

-

Fixative: 4% Paraformaldehyde (PFA) in PBS, freshly prepared.[8][9]

-

Permeabilization Buffer: 0.1-0.5% Triton™ X-100 in PBS.[10][11]

-

Blocking Buffer: 1X PBS / 5% Normal Goat Serum / 0.3% Triton™ X-100.[8]

-

Primary Antibody: Rabbit anti-PGC-1α antibody (use at manufacturer's recommended dilution, typically 1:100 - 1:1000).[12]

-

Secondary Antibody: Goat anti-rabbit IgG (H+L) conjugated to a fluorophore (e.g., Alexa Fluor™ 488), diluted in antibody dilution buffer.

-

Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).

-

Mounting Medium: Anti-fade mounting medium.

-

Glass Coverslips and Slides.

Protocol 1: Cell Culture and Treatment

-

Cell Seeding: Sterilize glass coverslips and place one in each well of a 24-well plate. Seed cells onto the coverslips at a density that will result in 50-80% confluency at the time of the experiment.

-

Incubation: Culture the cells for 24-48 hours in a humidified incubator at 37°C with 5% CO₂.

-

Peptide Preparation: Prepare stock solutions of this compound and the positive control (e.g., ZLN005). On the day of the experiment, dilute the compounds to the desired final concentration in fresh culture medium.

-

Treatment: Aspirate the old medium from the wells and replace it with the medium containing the vehicle control (e.g., DMSO), this compound (at various concentrations), or the positive control.

-

Incubation: Incubate the cells for the desired treatment period (e.g., 4, 8, or 16 hours).

Protocol 2: Immunofluorescence Staining

Note: Perform all steps from step 7 onwards protected from light to avoid photobleaching the fluorophores.[8]

-

Washing: Aspirate the treatment medium and gently wash the cells twice with 1X PBS.

-

Fixation: Add 4% PFA to each well, ensuring the coverslips are fully submerged. Incubate for 15 minutes at room temperature.[9]

-

Washing: Aspirate the fixative and wash the cells three times with 1X PBS for 5 minutes each.[8]

-

Permeabilization: Add Permeabilization Buffer (0.1% Triton X-100 in PBS) and incubate for 10-15 minutes at room temperature.[9][10]

-

Washing: Wash the cells three times with 1X PBS for 5 minutes each.

-

Blocking: Add Blocking Buffer to each well and incubate for 60 minutes at room temperature to minimize non-specific antibody binding.[8]

-

Primary Antibody Incubation: Aspirate the blocking buffer. Apply the primary anti-PGC-1α antibody diluted in antibody dilution buffer. Incubate overnight at 4°C in a humidified chamber.[8][10]

-

Washing: Wash the cells three times with 1X PBS for 5 minutes each.

-

Secondary Antibody Incubation: Apply the fluorophore-conjugated secondary antibody, diluted in antibody dilution buffer. Incubate for 1-2 hours at room temperature.[8]

-

Washing: Wash the cells three times with 1X PBS for 5 minutes each.

-

Counterstaining: Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes to stain the nuclei.

-

Final Wash: Perform a final wash with 1X PBS.

-

Mounting: Carefully remove the coverslips from the wells using fine-tipped forceps. Mount them cell-side down onto a drop of anti-fade mounting medium on a clean microscope slide. Seal the edges with clear nail polish.[13]

Protocol 3: Image Acquisition and Analysis

-

Microscopy: Examine the slides using a fluorescence or confocal microscope equipped with appropriate filters for DAPI (blue channel) and the secondary antibody's fluorophore (e.g., green channel for Alexa Fluor™ 488).

-

Image Capture: For each experimental condition, capture multiple high-resolution images from different fields of view. Ensure that exposure settings are kept constant across all samples to allow for direct comparison.

-

Quantitative Analysis:

-

Use image analysis software (e.g., ImageJ/Fiji) to quantify the fluorescence intensity.

-

For each cell, define the nucleus as a region of interest (ROI) based on the DAPI signal.

-

Define the cytoplasm by creating a whole-cell ROI and subtracting the nuclear ROI.

-

Measure the mean fluorescence intensity of the PGC-1α signal in both the nuclear and cytoplasmic ROIs.

-

Calculate the Nuclear-to-Cytoplasmic (N/C) intensity ratio for each cell. An increase in this ratio indicates nuclear translocation.

-

Analyze at least 50-100 cells per condition for statistical significance.

-

Data Presentation

Quantitative results from image analysis should be summarized in a clear, tabular format to facilitate comparison between treatment groups.

| Treatment Group | Concentration | n (cells) | Mean Nuclear Intensity (AU) | Mean Cytoplasmic Intensity (AU) | Mean N/C Ratio ± SEM |

| Vehicle Control | - | >50 | Value | Value | Value |

| This compound | 1 µM | >50 | Value | Value | Value |

| This compound | 10 µM | >50 | Value | Value | Value |

| Positive Control (ZLN005) | 10 µM | >50 | Value | Value | Value |

| Table 1: Example template for presenting quantitative immunofluorescence data. AU = Arbitrary Units; SEM = Standard Error of the Mean. |

Troubleshooting and Controls

-

High Background: Can be caused by insufficient blocking, excessive antibody concentration, or inadequate washing. Optimize blocking time and antibody dilutions.

-

No/Weak Signal: May result from inactive primary antibody, low protein expression, or improper fixation/permeabilization. Confirm protein expression by Western Blot. Titrate antibody concentration.

-

Antibody Specificity Control: To validate that the primary antibody is binding specifically to PGC-1α, perform a peptide blocking control. Pre-incubate the primary antibody with an excess of the immunizing peptide before adding it to the cells; this should abolish specific staining.[14]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Gene expression-based screening identifies microtubule inhibitors as inducers of PGC-1α and oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dynamic regulation of PGC-1α localization and turnover implicates mitochondrial adaptation in calorie restriction and the stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | PGC-1α-Mediated Mitochondrial Quality Control: Molecular Mechanisms and Implications for Heart Failure [frontiersin.org]

- 5. Regulation of PGC-1α, a nodal regulator of mitochondrial biogenesis1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PGC-1α Is a Master Regulator of Mitochondrial Lifecycle and ROS Stress Response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Posttranslational regulation of PGC‐1α and its implication in cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. ptglab.com [ptglab.com]

- 11. researchgate.net [researchgate.net]

- 12. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 13. v19.proteinatlas.org [v19.proteinatlas.org]

- 14. shigematsu-bio.com [shigematsu-bio.com]

Troubleshooting & Optimization

Ac-SVVVRT-NH2 stability and storage conditions

This technical support center provides guidance on the stability, storage, and handling of the peptide Ac-SVVVRT-NH2. The information is intended for researchers, scientists, and drug development professionals. Please note that while general best practices for peptide handling are provided, it is recommended to perform in-house stability studies for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Storage and Handling

-

Q1: How should I store the lyophilized this compound peptide?

-

For long-term storage, it is recommended to store the lyophilized peptide at -20°C or -80°C. Keep the vial tightly sealed and protected from moisture and light. Under these conditions, the peptide should be stable for an extended period.

-

-

Q2: What are the recommended storage conditions for this compound in solution?

-

Once reconstituted, the stability of the peptide in solution is significantly reduced. For short-term storage (up to one month), store the stock solution at -20°C. For longer-term storage (up to six months), it is advisable to store aliquots at -80°C to minimize freeze-thaw cycles.

-

-

Q3: How many times can I freeze and thaw the peptide solution?

-

It is best to avoid multiple freeze-thaw cycles as this can lead to peptide degradation. We recommend aliquoting the stock solution into single-use volumes before freezing.

-

-

Q4: How do I properly reconstitute the lyophilized peptide?

-

To reconstitute the peptide, it is important to use a solvent in which the peptide is soluble. The choice of solvent will depend on the experimental requirements. For initial reconstitution, sterile, high-purity water is often a good choice. If solubility is an issue, small amounts of solvents like acetonitrile or DMSO can be used, followed by dilution with an aqueous buffer. Always ensure the final concentration of the organic solvent is compatible with your assay.

-

Stability and Degradation

-

Q5: What factors can affect the stability of this compound in solution?

-

Several factors can influence peptide stability in solution, including:

-

pH: Extreme pH values (highly acidic or alkaline) can cause hydrolysis of peptide bonds. Most peptides are most stable at a near-neutral pH.[1]

-

Temperature: Higher temperatures accelerate degradation processes.

-

Oxidation: The presence of certain amino acids can make a peptide susceptible to oxidation.[2]

-

Enzymatic Degradation: If working with biological samples, proteases can degrade the peptide.

-

Aggregation: At high concentrations, peptides can aggregate and precipitate out of solution.[3][4]

-

-

-

Q6: Are there any specific amino acids in this compound that are prone to degradation?

-

Q7: What are the visual signs of peptide degradation or instability?

-

Visual indicators of peptide instability can include the appearance of cloudiness or precipitation in the solution, which may suggest aggregation or poor solubility.[6] However, many degradation pathways, such as hydrolysis or oxidation, do not produce visible changes. The most reliable way to assess peptide integrity is through analytical methods like HPLC.

-

Troubleshooting

-

Q8: My peptide won't dissolve. What should I do?

-

If you encounter solubility issues, consider the following:

-

Sonication: Gentle sonication can help to dissolve the peptide.

-

Solvent Change: If using a purely aqueous solution, the addition of a small amount of a compatible organic solvent (e.g., acetonitrile, DMSO) may be necessary.

-

pH Adjustment: The solubility of a peptide can be pH-dependent. Adjusting the pH of the buffer may improve solubility.

-

-

-

Q9: I'm observing a loss of activity in my experiments. Could this be due to peptide instability?

-

Q10: How can I prevent peptide adsorption to vials and pipette tips?

-

Peptides can be "sticky" and adsorb to surfaces, leading to a loss of active material.[2] To mitigate this, consider using low-protein-binding microcentrifuge tubes and pipette tips. Including a carrier protein, such as BSA, in your buffer can also help to reduce non-specific binding, provided it does not interfere with your assay.

-

Quantitative Data and Experimental Protocols

Table 1: Recommended Storage Conditions for this compound

| Form | Temperature | Duration | Notes |

| Lyophilized Powder | -20°C or -80°C | > 1 year | Store in a desiccator, protected from light. |

| Stock Solution | -20°C | ≤ 1 month | Aliquot to minimize freeze-thaw cycles.[3] |

| -80°C | ≤ 6 months | Aliquot to minimize freeze-thaw cycles.[3] |

Table 2: Example Experimental Design for this compound Stability Assessment

| Condition | Temperature | Time Points | Analysis Method |

| pH Stability | 4°C, 25°C, 37°C | 0, 24, 48, 72 hours | RP-HPLC |

| pH 4.0 (Acetate Buffer) | |||

| pH 7.4 (Phosphate Buffer) | |||

| pH 9.0 (Tris Buffer) | |||

| Freeze-Thaw Stability | -20°C to 25°C | 0, 1, 3, 5 cycles | RP-HPLC |

| Solution Stability | 4°C | 0, 1, 7, 14, 30 days | RP-HPLC |

| -20°C | 0, 1, 3, 6 months | RP-HPLC |

Detailed Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

-

Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial.

-

Solvent Preparation: Prepare the desired solvent. For a 1 mg/mL stock solution, you will need 1 mL of solvent for every 1 mg of peptide. A common starting solvent is sterile, ultrapure water.

-

Reconstitution: Carefully add the appropriate volume of the prepared solvent to the vial.

-

Dissolution: Gently vortex or sonicate the vial to ensure the peptide is fully dissolved. Visually inspect the solution to ensure there are no particulates.

-

Aliquoting and Storage: If not for immediate use, aliquot the stock solution into single-use, low-protein-binding tubes. Store the aliquots at -20°C or -80°C.

Protocol 2: Assessment of Peptide Stability by RP-HPLC

This protocol provides a general framework for assessing the stability of this compound under various conditions.

-

Sample Preparation:

-

Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in the buffers and conditions you wish to test (see Table 2 for examples).

-

Prepare an initial "time zero" sample by immediately diluting an aliquot of the freshly prepared solution to the working concentration for HPLC analysis.

-

Incubate the remaining samples under the desired stress conditions (e.g., different temperatures, pH).

-

-

Time-Point Sampling:

-

At each designated time point, withdraw an aliquot from each experimental condition.

-

If necessary, quench any ongoing reactions (e.g., by acidification or freezing).

-

Dilute the samples to the appropriate concentration for HPLC analysis.

-

-

RP-HPLC Analysis:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 20-30 minutes. The exact gradient should be optimized for this compound.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 214 nm and 280 nm.

-

Injection Volume: 10-20 µL.

-

-

Data Analysis:

-

Integrate the peak area of the intact this compound peptide at each time point.

-

Calculate the percentage of the remaining intact peptide relative to the "time zero" sample.

-

Monitor for the appearance of new peaks, which would indicate degradation products. If available, LC-MS can be used to identify these degradation products.[7]

-

Visualizations

Caption: Workflow for assessing the stability of this compound.

Caption: Troubleshooting guide for common peptide-related issues.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. veeprho.com [veeprho.com]

- 3. peptide.com [peptide.com]

- 4. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]

- 6. biozentrum.unibas.ch [biozentrum.unibas.ch]

- 7. pepdoopeptides.com [pepdoopeptides.com]

Technical Support Center: Normalizing qPCR Data in Ac-SVVVRT-NH2 Gene Expression Studies

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on normalizing quantitative PCR (qPCR) data for gene expression studies involving the synthetic peptide Ac-SVVVRT-NH2. Accurate normalization is critical for reliable and reproducible results. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.

Quick Links:

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

Troubleshooting Guide

This guide provides solutions to common problems encountered during qPCR data normalization in studies investigating the effects of this compound.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| High Cq values (>35) or no amplification for target genes | 1. Low target gene expression in the chosen cell line or tissue. 2. Inefficient primers. 3. Poor RNA quality or low quantity. 4. Suboptimal reverse transcription or qPCR conditions. | 1. Increase the amount of cDNA template in the qPCR reaction. 2. Validate primer efficiency using a standard curve. Redesign primers if efficiency is <90% or >110%. 3. Assess RNA integrity (e.g., using a Bioanalyzer) and ensure A260/280 and A260/230 ratios are optimal. 4. Optimize annealing temperature and reaction component concentrations. |

| Inconsistent Cq values between technical replicates | 1. Pipetting errors. 2. Poorly mixed reaction components. 3. Bubbles in reaction wells. | 1. Use calibrated pipettes and practice consistent pipetting technique. Prepare a master mix for all reactions to minimize variability. 2. Gently vortex and centrifuge the master mix before aliquoting. 3. Centrifuge the qPCR plate before running to remove bubbles. |

| Variable reference gene expression across samples | 1. The chosen reference gene is regulated by this compound treatment. 2. Different cell densities or passage numbers between treated and untreated samples. | 1. Validate a panel of candidate reference genes to find one or more that are stably expressed under your experimental conditions. Do not assume common housekeeping genes are always stable. 2. Standardize cell culture conditions, including seeding density and passage number. |

| Amplification in No-Template Control (NTC) | 1. Contamination of reagents (water, primers, master mix) with template DNA. 2. Aerosol contamination from previous PCR experiments. | 1. Use fresh, nuclease-free water and reagents. Aliquot reagents to avoid contaminating stock solutions. 2. Use dedicated pipettes and workspaces for pre- and post-PCR steps. Clean work areas with a DNA decontamination solution. |

| Unexpected melt curve peaks | 1. Primer-dimers. 2. Non-specific amplification. 3. Genomic DNA contamination. | 1. Optimize primer concentration and annealing temperature. 2. Redesign primers to be more specific. 3. Treat RNA samples with DNase I prior to reverse transcription. Design primers that span an exon-exon junction. |

Frequently Asked Questions (FAQs)

Q1: Why is qPCR data normalization necessary in this compound studies?

Normalization is crucial to correct for variations in the amount of starting material (RNA), enzymatic efficiencies of reverse transcription and PCR, and pipetting inaccuracies.[1] Without normalization, it is impossible to determine if observed changes in gene expression are due to the biological effect of this compound or technical variability.

Q2: What is the best method for normalizing qPCR data?

The most common and recommended method is the use of one or more stable reference genes (also known as housekeeping genes).[1] The comparative Ct (ΔΔCt) method is a widely used approach for relative quantification of gene expression when using reference genes.[1]

Q3: Which reference genes should I use for my this compound experiments?

The ideal reference gene is one whose expression is not affected by the experimental conditions, including treatment with this compound. Commonly used reference genes include GAPDH, ACTB, B2M, TBP, and 18S rRNA. However, the stability of these genes can vary between cell types and experimental conditions.[2][3] Therefore, it is essential to validate a panel of candidate reference genes for your specific experimental model.

Q4: How do I validate candidate reference genes?

To validate reference genes, you should:

-

Select a panel of 5-10 candidate reference genes from different functional classes.

-

Measure their expression levels by qPCR in all your experimental groups (e.g., untreated control, this compound treated).

-

Use algorithms like geNorm, NormFinder, or BestKeeper to determine the most stably expressed genes or combination of genes.

Q5: What is the MIQE guideline and why is it important?

MIQE stands for the Minimum Information for Publication of Quantitative Real-Time PCR Experiments. It is a set of guidelines that outlines the minimum information necessary for evaluating and reproducing qPCR experiments. Adhering to MIQE guidelines ensures the transparency and integrity of your research.

Experimental Protocols

Protocol 1: Validation of Reference Genes for this compound Studies

This protocol describes the workflow for selecting and validating stable reference genes for normalizing qPCR data in experiments involving this compound treatment.

1. Candidate Reference Gene Selection:

- Select 5-10 candidate reference genes from literature that are known to be stable in similar experimental systems.

- Include commonly used genes (GAPDH, ACTB) and others from different functional pathways (TBP, RPL13A, YWHAZ).

2. Experimental Setup:

- Prepare cDNA from your control and this compound-treated samples.

- Prepare a qPCR master mix for each candidate reference gene.

- Run qPCR for all candidate genes on all samples in triplicate.

3. Data Analysis:

- Export the Cq values for all reactions.

- Analyze the stability of the candidate reference genes using software such as geNorm, NormFinder, or BestKeeper. These tools will rank the genes based on their expression stability.

- Select the top one to three most stable reference genes for subsequent normalization.

Protocol 2: Relative Quantification of Target Gene Expression using the ΔΔCt Method

This protocol outlines the steps for quantifying the relative expression of a target gene after treatment with this compound, using a validated reference gene.

1. qPCR Experiment:

- Perform qPCR for your target gene(s) and the validated reference gene(s) on all cDNA samples (control and treated).

- Include no-template controls (NTCs) for each gene to check for contamination.

- Run all reactions in triplicate.

2. Data Analysis:

- Step 1: Calculate ΔCt for each sample.

- ΔCt = Cq (target gene) - Cq (reference gene)

- Step 2: Calculate the average ΔCt for the control group.

- Average ΔCt (control)

- Step 3: Calculate ΔΔCt for each sample.

- ΔΔCt = ΔCt (sample) - Average ΔCt (control)

- Step 4: Calculate the fold change in gene expression.

- Fold Change = 2-ΔΔCt

Data Presentation:

The results of the relative quantification can be summarized in a table for clear comparison.

| Treatment Group | Average Cq (Target Gene) | Average Cq (Reference Gene) | Average ΔCt | Average ΔΔCt | Fold Change |

| Control | 24.5 | 21.2 | 3.3 | 0 | 1.0 |

| This compound | 22.8 | 21.3 | 1.5 | -1.8 | 3.48 |

Visualizations

Experimental Workflow

Caption: Workflow for qPCR gene expression analysis in this compound studies.

Hypothetical Signaling Pathway

Given that many short peptides influence cellular processes through signaling cascades, the following diagram illustrates a hypothetical pathway that could be investigated in response to this compound treatment.

References

Best practices for Ac-SVVVRT-NH2 dose-response curve generation

This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for generating accurate and reproducible dose-response curves with the peptide Ac-SVVVRT-NH2.

Frequently Asked Questions (FAQs)

Q1: What is the expected biological activity of this compound?

A1: this compound is a synthetic peptide designed as a potential inhibitor of a key kinase in the hypothetical "Signal Transduction Pathway X" (STP-X). Its primary mechanism of action is expected to be the competitive inhibition of the kinase's substrate binding site. A diagram of the hypothetical signaling pathway is provided below.

Caption: Hypothetical "Signal Transduction Pathway X" (STP-X) targeted by this compound.

Q2: How should I prepare and store this compound stock solutions?

A2: For optimal results, dissolve lyophilized this compound in sterile, nuclease-free water to create a high-concentration stock solution (e.g., 10 mM). Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -80°C. For working solutions, dilute the stock in your assay buffer on the day of the experiment.

Q3: What concentration range should I use for my initial dose-response experiment?

A3: For a first experiment, a broad concentration range is recommended to determine the potency of this compound. A common starting point is a serial dilution from 100 µM down to 1 pM. It is advisable to use a logarithmic spacing of concentrations to adequately cover the expected sigmoidal dose-response curve.[1]

Q4: What are the key parameters I should determine from my dose-response curve?